

# In vivo effects of central D-Trp(34) NPY administration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Trp(34) neuropeptide Y*

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An In-depth Technical Guide on the In Vivo Effects of Central **D-Trp(34) Neuropeptide Y (NPY)** Administration

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**D-Trp(34) Neuropeptide Y (NPY)** is a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). Central administration of this peptide analog in vivo has profound effects on energy homeostasis, primarily mediated through its action in the hypothalamus. This technical guide provides a comprehensive overview of the core in vivo effects of centrally administered D-Trp(34) NPY, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is collated from key preclinical studies, offering a valuable resource for researchers in the fields of neuroscience, metabolism, and drug development.

## Core Physiological Effects of Central D-Trp(34) NPY Administration

Central administration of D-Trp(34) NPY, typically via intracerebroventricular (ICV) injection, elicits a robust and well-characterized set of physiological responses. These effects are primarily attributed to the activation of Y5 receptors in key hypothalamic nuclei involved in the regulation of appetite and energy balance.

## Orexigenic Effects and Metabolic Consequences

The most prominent effect of central D-Trp(34) NPY administration is a marked increase in food intake (hyperphagia).<sup>[1][2][3]</sup> This potent orexigenic effect is observed in various rodent models and is a cornerstone of the evidence supporting the role of the Y5 receptor in the regulation of feeding behavior.

Chronic activation of the Y5 receptor by D-Trp(34) NPY leads to a cascade of metabolic changes that culminate in obesity. These include:

- **Increased Body Weight:** Sustained hyperphagia directly contributes to significant body weight gain.<sup>[3][4]</sup>
- **Adiposity:** An increase in the mass of adipose tissue is a key feature of chronic D-Trp(34) NPY administration.<sup>[3][4]</sup>
- **Hypercholesterolemia:** Elevated levels of cholesterol in the blood are observed.<sup>[3][4]</sup>
- **Hyperinsulinemia:** Increased circulating levels of insulin are a common finding.<sup>[3][4]</sup>
- **Hyperleptinemia:** Elevated levels of the satiety hormone leptin are also reported, likely as a consequence of increased adiposity.<sup>[3][4]</sup>

These findings collectively indicate that the Y5 receptor plays a critical role in the long-term regulation of energy storage and metabolism.

## Cardiovascular Effects

While the effects of general NPY on the cardiovascular system are well-documented, specific data on the cardiovascular effects of central D-Trp(34) NPY administration are less abundant in the readily available literature. General central NPY administration can elicit dose-dependent changes in blood pressure and heart rate.<sup>[5]</sup> However, further research is required to specifically delineate the cardiovascular consequences of selective Y5 receptor activation in the brain.

## Effects on Neurotransmitter Systems

Central NPY administration is known to modulate the activity of various neurotransmitter systems. For instance, NPY can influence dopamine, glutamate, and GABA activities in the striatum.[6] The specific effects of D-Trp(34) NPY on these and other neurotransmitter systems, particularly within the hypothalamus, are an area of ongoing research interest.

## Quantitative Data on In Vivo Effects

The following tables summarize the key quantitative data from pivotal studies investigating the effects of central D-Trp(34) NPY administration.

**Table 1: Effects of Acute Intracerebroventricular (ICV) D-Trp(34) NPY Administration on Food Intake in Rats**

| Treatment Group | Dose (µg) | Time Post-Injection (h) | Food Intake (g) (Mean ± SEM) | p-value vs. Vehicle | Reference |
|-----------------|-----------|-------------------------|------------------------------|---------------------|-----------|
| Vehicle         | 0         | 1                       | 0.2 ± 0.1                    | -                   | [7]       |
| D-Trp(34) NPY   | 8         | 1                       | 2.5 ± 0.5                    | < 0.01              | [7]       |
| D-Trp(34) NPY   | 16        | 1                       | 3.1 ± 0.4                    | < 0.01              | [7]       |
| Vehicle         | 0         | 6                       | 1.5 ± 0.3                    | -                   | [7]       |
| D-Trp(34) NPY   | 16        | 6                       | 5.8 ± 0.7                    | < 0.01              | [7]       |

**Table 2: Effects of Chronic (7-day) Intracerebroventricular (ICV) D-Trp(34) NPY Infusion in Mice**

| Parameter                              | Vehicle         | D-Trp(34)<br>NPY (5 $\mu$<br>g/day ) | D-Trp(34)<br>NPY (10 $\mu$<br>g/day ) | p-value vs.<br>Vehicle | Reference |
|--|-----------------|--------------------------------------|---------------------------------------|------------------------|-----------|
| Body Weight<br>Change (g)              | +0.5 $\pm$ 0.3  | +2.1 $\pm$ 0.4                       | +3.5 $\pm$ 0.5                        | < 0.01                 | [3][4]    |
| Cumulative<br>Food Intake<br>(g)       | 22.1 $\pm$ 0.7  | 28.5 $\pm$ 1.1                       | 32.4 $\pm$ 1.3                        | < 0.01                 | [3][4]    |
| Epididymal<br>Adipose<br>Tissue (g)    | 0.25 $\pm$ 0.02 | 0.45 $\pm$ 0.04                      | 0.60 $\pm$ 0.05                       | < 0.01                 | [3][4]    |
| Plasma Total<br>Cholesterol<br>(mg/dL) | 85 $\pm$ 5      | 110 $\pm$ 7                          | 125 $\pm$ 8                           | < 0.01                 | [3][4]    |
| Plasma<br>Insulin<br>(ng/mL)           | 0.8 $\pm$ 0.1   | 1.5 $\pm$ 0.2                        | 2.1 $\pm$ 0.3                         | < 0.01                 | [3][4]    |
| Plasma<br>Leptin<br>(ng/mL)            | 2.1 $\pm$ 0.3   | 4.5 $\pm$ 0.6                        | 6.8 $\pm$ 0.9                         | < 0.01                 | [3][4]    |

(Data are presented as Mean  $\pm$  SEM)

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

### Stereotaxic Surgery and Intracerebroventricular (ICV) Cannulation

Aseptic stereotaxic surgery is performed on anesthetized rodents to implant a guide cannula into a cerebral ventricle, typically the lateral ventricle.

- **Anesthesia:** Animals are anesthetized using an appropriate agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
- **Stereotaxic Frame:** The anesthetized animal is placed in a stereotaxic frame to ensure a fixed and precise positioning of the head.
- **Incision and Craniotomy:** A midline incision is made on the scalp to expose the skull. A small hole is drilled through the skull at specific coordinates relative to bregma (a landmark on the skull).
  - **Rat Coordinates (Lateral Ventricle):** Approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.5 mm ventral from the skull surface.[\[2\]](#)
  - **Mouse Coordinates (Lateral Ventricle):** Approximately 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface.
- **Cannula Implantation:** A sterile guide cannula is lowered to the target depth and secured to the skull using dental cement and jeweler's screws.
- **Post-operative Care:** Animals receive post-operative analgesics and are allowed to recover for at least one week before the commencement of experiments.

## Intracerebroventricular (ICV) Administration

- **Acute Injection:** For acute studies, a predetermined dose of D-Trp(34) NPY, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is injected through the guide cannula via an internal injector cannula connected to a microsyringe. The injection is performed over a short period (e.g., 1-2 minutes) in conscious, freely moving animals.
- **Chronic Infusion:** For chronic studies, the guide cannula is connected to an osmotic minipump, which is implanted subcutaneously. The minipump delivers a continuous infusion of D-Trp(34) NPY at a constant rate over a specified period (e.g., 7 days).[\[3\]](#)[\[4\]](#)

## Measurement of Food Intake and Body Weight

- **Food Intake:** Pre-weighed amounts of standard laboratory chow are provided to the animals. Food consumption is measured at specific time points by weighing the remaining food and correcting for any spillage.

- **Body Weight:** Animals are weighed daily at the same time to monitor changes in body weight throughout the experimental period.

## Biochemical Analyses

At the end of the experimental period, animals are euthanized, and blood samples are collected for the analysis of plasma parameters.

- **Plasma Lipids:** Total cholesterol and other lipid fractions are measured using standard enzymatic assay kits.
- **Plasma Hormones:** Insulin and leptin levels are quantified using specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

## Signaling Pathways and Visualizations

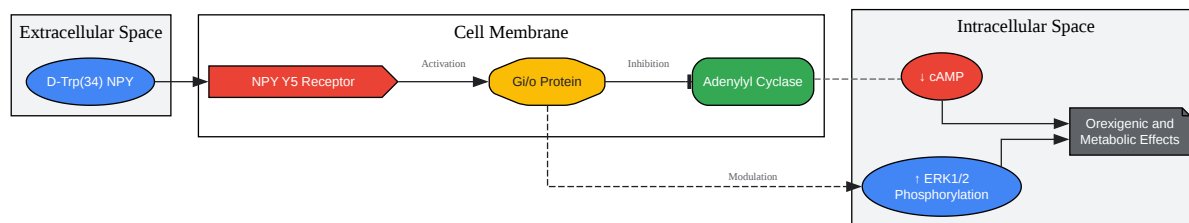
The in vivo effects of D-Trp(34) NPY are initiated by its binding to and activation of the Y5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

## NPY Y5 Receptor Signaling Cascade

The NPY Y5 receptor is primarily coupled to inhibitory G-proteins (G $\alpha$ i/o).[8] Activation of the Y5 receptor by D-Trp(34) NPY triggers a downstream signaling cascade characterized by:

- **Inhibition of Adenylyl Cyclase:** The activated G $\alpha$ i subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[1][8]
- **Modulation of ERK1/2 Signaling:** The Y5 receptor has also been shown to modulate the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell growth and differentiation.[1]

This signaling cascade within hypothalamic neurons ultimately leads to the observed changes in feeding behavior and metabolism.

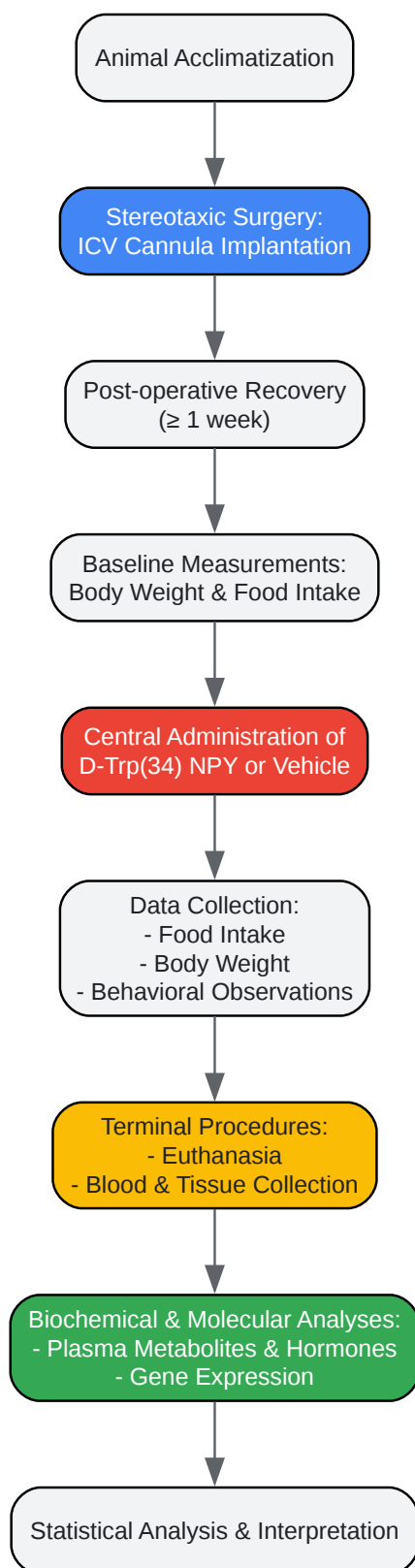


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Caption: NPY Y5 Receptor Signaling Pathway.

## Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of central D-Trp(34) NPY administration.



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Caption: Experimental Workflow for In Vivo Studies.



## Conclusion

Central administration of the selective NPY Y5 receptor agonist, D-Trp(34) NPY, serves as a powerful tool to elucidate the role of this receptor in the regulation of energy homeostasis. The robust orexigenic and metabolic effects observed following its administration in vivo underscore the potential of the Y5 receptor as a therapeutic target for the treatment of eating disorders and obesity. This technical guide provides a consolidated resource of quantitative data and detailed methodologies from key preclinical studies, which will be of significant value to researchers and drug development professionals working in this area. Further investigation into the specific cardiovascular and neurochemical consequences of central Y5 receptor activation is warranted to provide a more complete understanding of its physiological functions.

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- To cite this document: BenchChem. [In vivo effects of central D-Trp(34) NPY administration]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b595948#in-vivo-effects-of-central-d-trp-34-npy-administration>]

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